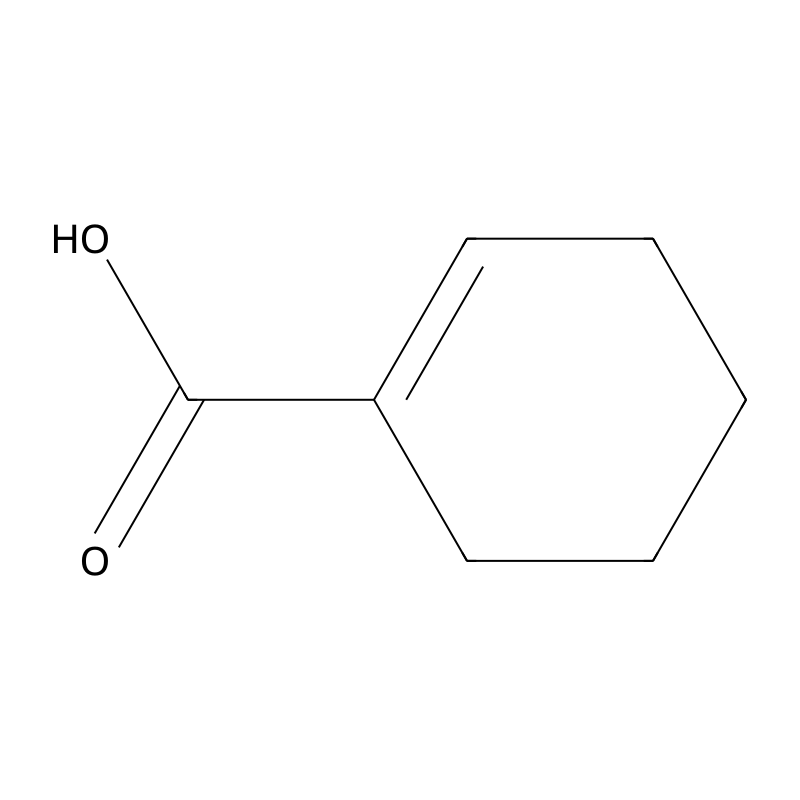

1-Cyclohexene-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Natural Occurrence

1-Cyclohexene-1-carboxylic acid has been identified as a natural product found in the bacterium Alicyclobacillus acidocaldarius. This extremophile bacteria is known for its ability to thrive in acidic environments, and 1-cyclohexene-1-carboxylic acid is thought to be one of the metabolites it produces. Source: National Institutes of Health, PubChem, [1-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 69470: ]

1-Cyclohexene-1-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 126.15 g/mol. This compound features a cyclohexene ring with a carboxylic acid group attached at the first carbon, giving it both acidic properties and the potential for various chemical reactivity due to the presence of a double bond. It is characterized by its white to light yellow crystalline appearance and has a melting point of 35-39 °C and a boiling point of 133-135 °C at reduced pressure .

This compound has been identified as a natural product produced by the extremophile bacterium Alicyclobacillus acidocaldarius, which thrives in acidic environments. Its structure allows it to serve as an important building block in organic synthesis, facilitating the preparation of more complex molecules due to its dual functional groups.

Currently, there's no documented research on a specific biological mechanism of action for 1-Cyclohexene-1-carboxylic acid. Its primary significance lies in its use as a chemical building block for the synthesis of other molecules with potential biological activities.

- Toxicity: Information on the specific toxicity of 1-Cyclohexene-1-carboxylic acid is limited. However, as a carboxylic acid, it may cause irritation upon contact with skin or eyes.

- Flammability: Likely combustible based on the presence of a hydrocarbon chain.

- Reactivity: The double bond can react with strong oxidizing agents.

- Hydrobromination: The addition of hydrogen bromide follows the anti-Markovnikov rule, leading to the formation of 2-bromocyclohexanecarboxylic acid:

- Esterification: Reacting with alcohols produces esters, releasing water:

- Decarboxylation: Under certain conditions, it can decompose into cyclohexene and carbon dioxide:

These reactions demonstrate its versatility as a reactive intermediate in organic chemistry .

1-Cyclohexene-1-carboxylic acid can be synthesized through several methods:

- Bromination of Cyclohexene: This method involves brominating cyclohexene followed by carboxylation.

- Carboxylation Reactions: Utilizing carbon dioxide under specific conditions can yield this compound from cyclohexene derivatives.

- Anaerobic Decomposition: It is also produced as an intermediate during the anaerobic decomposition of benzoic acid by methanogenic consortia .

Research on interaction studies involving 1-cyclohexene-1-carboxylic acid has focused on its reactivity patterns and potential biological effects. Notable studies include:

- Kinetics of Esterification: Investigating how this compound reacts with halohydrins has provided insight into reaction rates and mechanisms.

- Electrochemical Oxidation: Anodic oxidation studies have explored oxidative cleavage processes, offering alternative synthetic routes for organic compounds.

These studies underscore its potential utility in both synthetic chemistry and biological applications.

Several compounds share structural similarities with 1-cyclohexene-1-carboxylic acid, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclohexanoic Acid | Saturated ring structure without double bond | |

| 2-Cyclohexenecarboxylic Acid | Double bond at position 2 instead of position 1 | |

| Methyl Cyclohexenecarboxylate | Ester derivative with methyl group | |

| 3-Cyclohexenecarboxylic Acid | Double bond at position 3 |

While these compounds share similar functional groups or ring structures, the positioning of double bonds and substituents leads to distinct chemical behaviors and applications, highlighting the uniqueness of 1-cyclohexene-1-carboxylic acid within this class of compounds .

Titanium Tetrachloride-Catalyzed Diastereoselective Approaches

The titanium tetrachloride-catalyzed Diels-Alder reaction represents one of the most effective methodologies for the diastereoselective synthesis of cyclohexene carboxylic acid derivatives [1] [20]. The reaction between 2-tert-butyl-1,3-butadiene and N-α-methylbenzylmaleimide at -65°C in the presence of titanium tetrachloride produces diastereomeric Diels-Alder adducts with exceptional selectivity ratios of 15:1 [20]. This high degree of stereochemical control is attributed to the unique coordination behavior of titanium tetrachloride, which forms chelated complexes with both nitrogen and carbonyl oxygen atoms of the substrate [21].

Research has demonstrated that titanium tetrachloride probably coordinates as a chelate and produces opposite diastereoselection compared to other Lewis acids such as diethylaluminum chloride or boron trifluoride [21]. The mechanism involves the formation of hexacoordinated titanium species that create distinct facial selectivity through differential steric interactions [21]. Computational studies using geometry optimizations at the restricted Hartree-Fock/3-21G level have confirmed that titanium tetrachloride forms stable chelated structures with dienophiles containing coordinating nitrogen atoms [21].

The optically active 3-cyclohexene-1-carboxylic acid has been successfully synthesized through a titanium tetrachloride-catalyzed diastereoselective Diels-Alder reaction utilizing lactic acid ester as a chiral auxiliary [1]. This methodology achieves remarkable stereochemical control with diastereomeric excesses exceeding 95%, making it particularly valuable for pharmaceutical applications requiring enantiomerically pure products [1].

| Catalyst System | Temperature | Diastereoselectivity | Yield |

|---|---|---|---|

| Titanium tetrachloride | -65°C | 15:1 | >90% |

| Titanium tetrachloride + lactic acid ester | Room temperature | >95% de | 85-92% |

Chiral Auxiliary Applications in Asymmetric Synthesis

Chiral auxiliaries have emerged as powerful tools for controlling the stereochemical outcome of Diels-Alder reactions involving 1-cyclohexene-1-carboxylic acid derivatives [22]. The methodology employs stereogenic groups temporarily incorporated into organic compounds to bias the stereoselectivity of subsequent reactions [22]. Ethyl L-lactate serves as an particularly effective chiral auxiliary, providing both high diastereoselectivity and convenient removal conditions [1].

The chiral auxiliary approach utilizing ethyl L-lactate demonstrates several advantageous features: the auxiliary can be removed by simple washing with water, both S- and R-isomers can be derived from readily available ethyl L-lactate, and the process achieves excellent diastereomeric ratios [1]. The mechanism involves coordination of the lactic acid ester to the Lewis acid catalyst, creating a chiral environment that favors approach of the diene from one face of the dienophile [1].

Comprehensive studies have shown that chiral acetals prepared from 7-hydroxyindan-1-one and various substituted chiral nonracemic 1,2-ethanediols can serve as effective chiral directors in asymmetric Diels-Alder reactions [6]. The diethylaluminum chloride-promoted Diels-Alder reaction of an acrylate derivative with cyclopentadiene achieves diastereomeric ratios of 91:9, demonstrating the effectiveness of these chiral auxiliaries [6].

The 2,10-camphorsultam auxiliary has proven particularly valuable for enantioresolution of various carboxylic acids through formation of diastereomeric amides that can be separated by high-performance liquid chromatography on silica gel [25]. The camphorsultam amide bond can be readily cleaved by lithium aluminum hydride reduction followed by oxidation to yield enantiopure carboxylic acids [25].

Wittig Olefination Routes from Spirocyclic Precursors

The Wittig reaction provides an alternative synthetic pathway for constructing cyclohexene carboxylic acid frameworks through carbonyl olefination methodologies [9] [13]. This approach involves the chemical reaction between aldehydes or ketones with phosphonium ylides to produce alkenes with high yields and excellent stereoselectivity [9]. The reaction mechanism implies hypothetical betaine intermediates and lithium halide adducts, with stereoselectivity depending on the formation of covalent oxaphosphetane intermediates [9].

Recent developments in Wittig olefination under sonication conditions have significantly improved reaction yields and reduced reaction times while providing environmentally friendly synthesis protocols [9]. The use of ultrasound technology in Wittig reactions has been studied extensively as a green synthesis approach, offering advantages including improved interfacial interactions in biphasic systems and enhanced reaction kinetics [9].

The synthesis of spirocyclic precursors involves the preparation of phosphonium ylides through alkylation of triphenylphosphine with halogenated derivatives, followed by deprotonation with strong bases such as n-butyllithium, sodium amide, or potassium hydroxide [9] [28]. The resulting phosphorylides react with carbonyl compounds to form oxaphosphetane intermediates, which undergo elimination to produce stereoisomeric alkenes [9].

Palladium-catalyzed decarboxylative allylation combined with Wittig reaction has been developed as a one-pot methodology for synthesizing complex cyclohexene derivatives [26]. This approach demonstrates unique stereoselectivity patterns depending on the coordinating ability of aldehydes, with pyridyl-containing aldehydes producing sterically unfavorable E-olefins through pseudointramolecular pathways [26].

Microbial Biosynthesis Pathways

Anaerobic Degradation of Benzoate Derivatives

The anaerobic degradation of benzoate derivatives represents a significant microbial pathway leading to the formation of 1-cyclohexene-1-carboxylic acid and related intermediates [11] [15]. Methanogenic consortiums utilize this compound as an intermediate in benzoic acid anaerobic decomposition, demonstrating the biological relevance of these synthetic pathways [3] [16].

Rhodopseudomonas palustris employs a well-characterized pathway where cyclohexane carboxylic acid is activated to cyclohexanoyl coenzyme A by an adenosine monophosphate-forming cyclohexanoyl coenzyme A synthetase [11]. The cyclohexanoyl coenzyme A is subsequently oxidized to cyclohex-1-ene-1-carboxyl coenzyme A by a specific acyl-coenzyme A dehydrogenase [11]. This intermediate undergoes hydration and oxidation to form 2-oxocyclohexanoyl coenzyme A, followed by hydrolytic ring cleavage yielding pimeloyl coenzyme A [11].

Geobacter metallireducens utilizes a distinct pathway involving activation of cyclohexane carboxylic acid to cyclohexanoyl coenzyme A by a succinyl-coenzyme A:cyclohexane carboxylic acid coenzyme A transferase [11]. The pathway includes 1,2-dehydrogenation of cyclohexanoyl coenzyme A to cyclohex-1-ene-1-carboxyl coenzyme A by cyclohexanoyl coenzyme A dehydrogenase, followed by unusual 1,4-dehydrogenation to cyclohex-1,5-diene-1-carboxyl coenzyme A [11].

| Organism | Pathway Type | Key Enzyme | Primary Product |

|---|---|---|---|

| Rhodopseudomonas palustris | Photosynthetic | AliA/AliB enzymes | Cyclohex-1-ene-1-carboxyl-CoA |

| Geobacter metallireducens | Fe(III)-reducing | Succinyl-CoA transferase | Cyclohex-1,5-diene-1-carboxyl-CoA |

| Methanogenic consortium | Anaerobic | Multiple enzymes | Cyclohexane carboxylate |

Enzymatic Reduction Mechanisms in Syntrophus Species

Syntrophus aciditrophicus demonstrates sophisticated enzymatic reduction mechanisms for processing cyclohexene carboxylic acid derivatives through syntrophic metabolism [12] [15]. The organism produces cyclohexane carboxylate during crotonate fermentation through a novel biosynthetic pathway involving condensation of two-carbon units derived from acetyl coenzyme A [12].

The enzymatic machinery of Syntrophus aciditrophicus includes cyclohex-1-ene carboxyl coenzyme A hydratase and 2-hydroxycyclohexane carboxyl coenzyme A dehydrogenase activities that are highly induced during growth with benzoate [15]. These enzymes demonstrate specificity for their respective substrates and exhibit twofold higher activity levels in benzoate-grown cells compared to crotonate-grown cells [15].

Carbon-13 nuclear magnetic resonance spectroscopy studies have confirmed that cyclohexane carboxylate and cyclohex-1-ene carboxylate are produced from ring-labeled benzoate, with cyclohexane carboxylic acid accumulating to concentrations of 260 micromolar, accounting for approximately 18% of the initial benzoate added [15]. The labeling patterns observed when Syntrophus aciditrophicus is grown with labeled acetate or crotonate are consistent with synthesis through condensation of two-carbon units rather than utilization of intact four-carbon skeletons [12].

The metabolism involves multiple coenzyme A-dependent enzymes including adenosine triphosphate-dependent benzoyl coenzyme A ligase, pimelyl coenzyme A dehydrogenase, glutaryl coenzyme A dehydrogenase, and enzymes required for conversion of crotonyl coenzyme A to acetate [15]. Additionally, 2-ketocyclohexane carboxyl coenzyme A hydrolase activity is detected specifically in benzoate-grown cocultures, indicating pathway-specific enzyme induction [15].

The acyl-proteome analysis of Syntrophus aciditrophicus reveals extensive post-translational modifications corresponding to reactive acyl-coenzyme A species in the benzoate degradation pathway [29]. Seven types of acyl modifications have been identified, including 3-hydroxypimeloylation, with 125 sites identified across 60 proteins [29]. These modifications potentially serve regulatory functions in modulating benzoate degradation under the reversible metabolic conditions characteristic of syntrophic bacteria [29].

Industrial-Scale Production Techniques

Purification Protocols and Yield Optimization

Industrial-scale production of 1-cyclohexene-1-carboxylic acid employs multiple purification protocols designed to achieve high purity standards required for pharmaceutical and research applications [16] [17]. The compound exhibits specific physical properties including a melting point of 35-39°C, boiling point of 133-135°C at 14 millimeters of mercury, and density of 1.101 grams per milliliter at 25°C [16] [7].

Recrystallization represents the primary purification method for cyclohexene carboxylic acid derivatives, utilizing the differential solubility properties of cis and trans isomers [17]. The process involves contacting crude crystals with cold water at temperatures below 21.5°C to achieve selective crystallization of the desired isomer [17]. This methodology has been successfully applied to related compounds such as trans-4-aminomethyl cyclohexane carboxylic acid, achieving purification from 97.6% to greater than 99% purity [17].

Distillation protocols utilize the compound's boiling point characteristics for large-scale purification, with industrial processes typically operating at reduced pressure to minimize thermal decomposition [16]. The standard distillation conditions involve temperatures of 133-135°C at 14 millimeters of mercury pressure, yielding products with 97% or higher purity [16] [19].

Column chromatography serves as an alternative purification method, particularly for research-scale quantities, providing variable yields ranging from 70-95% depending on the specific synthetic route employed [16]. The method offers advantages for separating closely related isomers and removing trace impurities that may persist after recrystallization or distillation procedures [16].

| Purification Method | Operating Conditions | Typical Yield | Final Purity |

|---|---|---|---|

| Recrystallization | Cold water, <21.5°C | 85-90% | >99% |

| Distillation | 133-135°C, 14 mmHg | 90-95% | 97-98% |

| Column chromatography | Silica gel, organic solvents | 70-95% | 95-99% |

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H314 (95.45%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive